![molecular formula C18H19N3O3S2 B2404984 N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 922920-57-8](/img/structure/B2404984.png)

N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

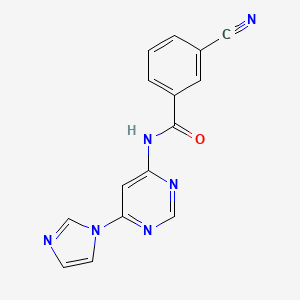

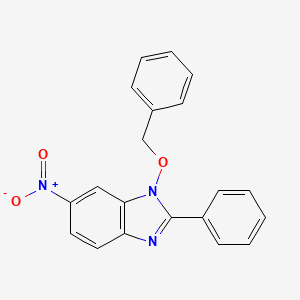

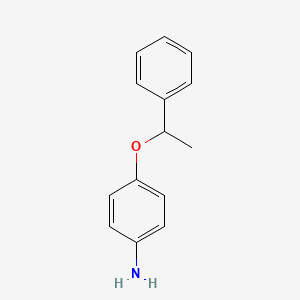

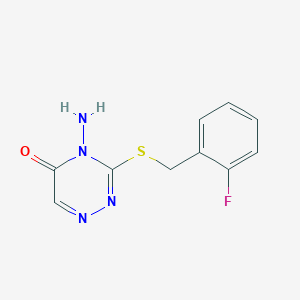

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . The presence of the benzo[d]thiazol-5-yl and N,N-diethylsulfamoyl groups suggest that this compound may have interesting chemical properties and potential applications .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d]thiazol-5-yl group would contribute a heterocyclic component, while the N,N-diethylsulfamoyl group would add further complexity .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, compounds with similar structures have been shown to undergo reactions such as excited state intramolecular proton transfer .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific arrangement and interactions of its functional groups. For instance, the presence of the N,N-diethylsulfamoyl group could influence properties such as solubility and reactivity .科学的研究の応用

DNA Binding and Fluorescence

N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide belongs to a family of compounds known for their ability to bind to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This property is exemplified by Hoechst 33258, a well-known compound within this family. These compounds are primarily used as fluorescent DNA stains due to their ability to penetrate cells, making them valuable in cell biology for chromosome and nuclear staining, flow cytometry, and plant chromosome analysis. Moreover, their potential extends to radioprotection and topoisomerase inhibition, highlighting their importance in rational drug design and understanding DNA sequence recognition and binding (Issar & Kakkar, 2013).

Pharmacological Activities

Benzothiazole derivatives, like N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide, exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. This versatility is due to the benzothiazole nucleus, which is a principle moiety in numerous bioactive compounds and drugs like Frentizole, Pramipexole, Thioflavin T, and Riluzole. The diverse pharmacological activities of benzothiazole-containing compounds, combined with their structural features, make them significant for future research and therapeutic applications (Sumit, Kumar, & Mishra, 2020).

Antioxidant and Anti-inflammatory Agents

The synthesis of benzofused thiazole derivatives, including N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide, is of interest due to their potent antioxidant and anti-inflammatory activities. These compounds are synthesized through cyclocondensation reactions and are evaluated for their in vitro antioxidant and anti-inflammatory activities. The benzofused thiazole derivatives provide a valuable template for evaluating new anti-inflammatory agents and antioxidants, contributing to the development of alternative therapeutic agents (Raut et al., 2020).

Medicinal Chemistry Importance

Benzothiazole derivatives, including N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide, play a crucial role in medicinal chemistry due to their broad pharmacological activities. They are known to possess anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmitic, and anti-cancer activities. The benzothiazole scaffold's low toxicity and enhanced activities make it an integral structure in natural and synthetic bioactive molecules, signifying its rapid development in medicinal chemistry (Bhat & Belagali, 2020).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-4-(diethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-3-21(4-2)26(23,24)15-8-5-13(6-9-15)18(22)20-14-7-10-17-16(11-14)19-12-25-17/h5-12H,3-4H2,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNYMTFHOKWHBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-4-(N,N-diethylsulfamoyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2404901.png)

![tert-butyl 4-[4-({[(4-methylphenyl)sulfonyl]amino}methyl)phenyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2404903.png)

![1-(7-Methylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2404907.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2404917.png)

![4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2404918.png)

![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2404919.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2404924.png)